molecular formula C24H28ClN3O2 B610751 SCR1693 CAS No. 1442559-20-7

SCR1693

Cat. No.: B610751
CAS No.: 1442559-20-7
M. Wt: 425.96
InChI Key: JNWBZVZXAXDSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-SCR1693, chemically designated as (-)-ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-1,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridine-3-carboxylate hydrochloride, is a novel dual-acting compound developed for treating neurodegenerative disorders such as vascular dementia (VaD) and Alzheimer’s disease (AD). It exhibits inhibitory activity against acetylcholinesterase (AChE) and tau hyperphosphorylation, addressing both cholinergic dysfunction and tau pathology . Preclinical studies demonstrate its ability to restore spatial memory, reduce hippocampal neuronal damage, and modulate neurotrophic factors like brain-derived neurotrophic factor (BDNF) in chronic cerebral hypoperfusion (CCH) models .

Properties

CAS No.

1442559-20-7

Molecular Formula

C24H28ClN3O2

Molecular Weight

425.96

IUPAC Name

Ethyl 5-amino-4-(2-chlorophenyl)-1,4,6,7,8,9-hexahydro-2,7,7-trimethyl-benzo[b][1,8]naphthyridine-3-carboxylate

InChI

InChI=1S/C24H28ClN3O2/c1-5-30-23(29)18-13(2)27-22-20(19(18)14-8-6-7-9-16(14)25)21(26)15-12-24(3,4)11-10-17(15)28-22/h6-9,19H,5,10-12H2,1-4H3,(H3,26,27,28)

InChI Key

JNWBZVZXAXDSGQ-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)NC2=C(C1C3=CC=CC=C3Cl)C(N)=C(CC(C)(C)CC4)C4=N2)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SCR1693;  SCR-1693;  SCR1693

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

(-)-SCR1693 represents a paradigm shift in treating VaD and AD by synergistically targeting cholinergic deficits and tau pathology. However, long-term clinical trials are needed to validate these preclinical findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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